1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone
Beschreibung
1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule featuring a pyrazine ring substituted with a 4-methylpiperidin-1-yl group, linked via an ether-oxygen to a benzoyl moiety. This benzoyl group is further connected to a piperazine ring, which terminates in a phenyl-ethanone substituent. The compound’s structural complexity arises from its hybrid heterocyclic framework (pyrazine and piperazine/piperidine) and ketone functionality, which may enhance its interaction with biological targets such as enzymes or receptors.
Eigenschaften
IUPAC Name |
1-[4-[4-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzoyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3/c1-21-11-15-33(16-12-21)27-28(31-14-13-30-27)37-26-9-5-24(6-10-26)29(36)34-19-17-32(18-20-34)25-7-3-23(4-8-25)22(2)35/h3-10,13-14,21H,11-12,15-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMBTQVEGHXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-(4-(4-((3-(4-Methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzoyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple functional groups including piperidine and pyrazine moieties, which are often associated with various pharmacological activities. The presence of these groups suggests potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymes : Compounds containing piperidine derivatives have shown promise in inhibiting enzymes relevant to cancer progression, such as IKKβ, which is involved in the NF-κB signaling pathway .
- Cholinesterase Inhibition : Some derivatives have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease therapy .
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds similar to this compound. For instance:
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| EF24 Analog | Lung, Breast, Ovarian Cancer | IKKβ Inhibition | |
| Piperidine Derivative | Hypopharyngeal Tumors | Cytotoxicity and Apoptosis Induction |
These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents.
Neuroprotective Effects
The neuroprotective potential of this compound may stem from its ability to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission. The inhibition leads to increased levels of acetylcholine, potentially enhancing cognitive function .
Case Studies
A notable study investigated the effects of a structurally related compound on human cancer cell lines. The results indicated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard chemotherapy drug bleomycin . This suggests that modifications in the chemical structure can significantly enhance biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Variations in Piperazine/Piperidine Substitution
Modifications to the piperazine or piperidine rings significantly influence pharmacological profiles. For example:
| Compound Name | Structural Features | Biological Activity | Key Difference vs. Target Compound |
|---|---|---|---|
| (3-(Dimethylamino)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | Piperidine ring with pyrazin-2-yloxy group | Enhanced binding affinity due to dimethylamino group | Uses piperidine instead of piperazine; lacks ethanone moiety |
| 1-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethan-1-one | Piperazine with aminopyridine and ethanone | Improved molecular target interaction | Replaces pyrazine with aminopyridine |
| 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenoxyethanone | Fluorophenyl-piperazine and phenoxy groups | Nucleoside transporter inhibition | Substitutes pyrazine-benzoyl with fluorophenyl-phenoxy |
Heterocyclic Ring Modifications
The pyrazine ring in the target compound distinguishes it from analogs with pyridine, pyridazine, or pyrazole systems:
| Compound Name | Heterocyclic Core | Biological Activity | Key Difference vs. Target Compound |
|---|---|---|---|
| (3-(Dimethylamino)phenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | Pyridine | Reduced electron-withdrawing effects | Pyridine lacks nitrogen atoms at positions 1 and 4 compared to pyrazine |
| 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone | Pyridazine | Anticancer activity | Pyridazine’s two adjacent nitrogen atoms alter electronic properties |
| 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | Pyrazole | Neuroprotective effects | Pyrazole’s 5-membered ring vs. pyrazine’s 6-membered structure |
Ketone Functional Group Variations
The ethanone group’s position and chain length critically affect bioavailability:
| Compound Name | Ketone Structure | Biological Activity | Key Difference vs. Target Compound |
|---|---|---|---|
| 1-(4-(4-(6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl)piperazin-1-yl)phenyl)propanone | Propanone | Anti-inflammatory | Longer alkyl chain reduces solubility |
| 1-(4-(5-Benzoyl-6-methylpyridin-2-yl)piperazin-1-yl)butanone | Butanone | Enzyme inhibition | Increased hydrophobicity may limit CNS penetration |
| N-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide | Acetamide | Antimicrobial | Ketone replaced with amide; alters hydrogen bonding |
The ethanone group in the target compound balances lipophilicity and polarity, optimizing membrane permeability while retaining hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
